ADA disodium salt

Descripción general

Descripción

. It serves as a buffering agent, particularly in enzyme assays, due to its ability to maintain a stable pH.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ADA disodium salt is synthesized through the reaction of glycine with acetic anhydride, followed by the addition of sodium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the formation of the disodium salt.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar process, but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and pH to achieve consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: ADA disodium salt primarily undergoes substitution reactions. It can act as a ligand, forming complexes with metal ions through its carboxylate and amide groups.

Common Reagents and Conditions: The reactions involving this compound typically use metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products Formed: The major products of these reactions are metal-ADA complexes, which are used in various applications such as analytical chemistry and environmental testing.

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Studies

ADA disodium salt serves as a substrate for the enzyme adenosine deaminase (ADA). This enzyme plays a crucial role in purine metabolism and is involved in various physiological processes. Research indicates that increased levels of ADA can be associated with inflammatory conditions such as rheumatoid arthritis (RA), where it modulates metabolic remodeling and influences cytokine expression .

Protein Purification

Due to its chelating properties, this compound is effective in protein purification processes. It can sequester metal ions that may interfere with protein function or stability, thereby enhancing the purity and yield of proteins isolated from biological samples. This property is particularly valuable in studies requiring precise biochemical analysis.

Analytical Chemistry

Buffering Agent

this compound is utilized as a buffering agent in biochemical assays. Its ability to maintain pH within physiological ranges (6.5 to 7.5) makes it suitable for various biological experiments . The compound's dissociation constants have been meticulously studied, providing essential data for its application in pH control during experiments involving biological specimens.

| Property | Value |

|---|---|

| Dissociation Constant (pK2) | 6.8416 at 298.15 K |

| Temperature Range | 278.15 K to 328.15 K |

Therapeutic Potential

Role in Disease Mechanisms

Recent studies have highlighted the potential of this compound as a biomarker and therapeutic target in diseases characterized by elevated ADA levels, such as RA. The compound's influence on cell death and proliferation has been documented, showing that it can induce chondrocyte death while promoting synovial fibroblast proliferation . This dual action underscores its potential role in inflammatory diseases.

Case Study: Rheumatoid Arthritis

In a study analyzing serum levels of ADA in RA patients, researchers found that high ADA activity correlated with distinct metabolic signatures and cytokine expression profiles. This suggests that this compound could serve not only as a biomarker but also as a target for therapeutic intervention in RA management .

Research on Buffer Solutions

A systematic investigation into the buffering capacity of this compound revealed its efficacy in maintaining pH stability across various temperatures, making it an ideal candidate for laboratory settings where precise pH control is critical .

Comparative Analysis with Other Chelators

The following table compares this compound with other common chelating agents:

| Compound Name | Type | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | Tetra-acidic chelator | Forms stronger complexes with divalent cations |

| Nitrilotriacetic Acid (NTA) | Tri-acidic chelator | More selective for certain metals |

| Diethylenetriaminepentaacetic Acid (DTPA) | Pentadentate chelator | Stronger binding capacity for heavy metals |

| This compound | Bidentate chelator | Selectively binds metal ions; dual functionality as buffer |

Mecanismo De Acción

The mechanism by which ADA disodium salt exerts its effects involves its ability to chelate metal ions. The carboxylate and amide groups in the compound bind to metal ions, forming stable complexes. This chelation process is crucial in maintaining the stability of metalloproteins and facilitating the removal of toxic metals from biological systems.

Comparación Con Compuestos Similares

ADA disodium salt is similar to other chelating agents such as EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol tetraacetic acid). this compound is unique in its ability to form complexes with a wide range of metal ions and its use in specific biochemical applications. Other similar compounds include NTA (nitrilotriacetic acid) and DTPA (diethylenetriaminepentaacetic acid).

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

ADA disodium salt, also known as disodium iminodiacetate (Na2ADA), is a compound that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and medicine. This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and relevant research findings.

This compound is derived from iminodiacetic acid (IDA), which features two carboxyl groups and an amino group. The structure allows it to act as a chelating agent, binding metal ions effectively. The chemical formula for this compound is C4H6N2Na2O4, with a molecular weight of approximately 182.1 g/mol.

Chelation Properties

this compound's primary mechanism of action is its ability to chelate metal ions, particularly divalent cations such as calcium and magnesium. This property is crucial in various biological processes, including enzyme function and metabolic pathways. By binding these ions, ADA can influence enzyme activity and cellular signaling pathways.

Buffering Capacity

The compound also exhibits buffering capacity within physiological pH ranges (6.5 to 7.5). This characteristic makes it useful in maintaining pH stability in biological systems, particularly in laboratory settings where precise pH control is necessary for biochemical assays .

Enzymatic Regulation

Research indicates that this compound may play a role in regulating enzymatic activities. For instance, studies have shown its involvement in modulating the activity of adenosine deaminase (ADA), an enzyme critical for purine metabolism. Elevated levels of ADA are often associated with inflammatory conditions, making it a potential biomarker for various diseases .

Case Studies

-

Inflammatory Responses

A study highlighted the correlation between ADA activity and inflammatory markers in patients with chronic diseases. Higher ADA levels were observed in patients with conditions such as rheumatoid arthritis, suggesting that ADA may serve as an indicator of inflammation . -

Renal Function

Another investigation focused on the effects of dietary salt intake on adenosine metabolism, revealing that increased salt intake led to elevated renal adenosine concentrations. This study emphasized the importance of ADA in renal physiology and its potential implications for managing hypertension and kidney diseases .

Table 1: Summary of Key Research Findings on this compound

Propiedades

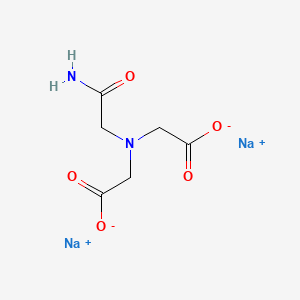

IUPAC Name |

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHJSRPIBTMAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657462 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41689-31-0 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.